5-Ethyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1,3,5-triazinane-2-thione, also known as mercaptoethylguanidine, is a chemical compound with the molecular formula C5H11N3S. It is a member of the triazinane family, characterized by a six-membered ring containing three nitrogen atoms and one sulfur atom.
Biochemical Analysis
Biochemical Properties
5-Ethyl-1,3,5-triazinane-2-thione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, forming stable complexes that can inhibit enzyme activity. This interaction is crucial in regulating biochemical pathways where thiol groups play a pivotal role. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain signaling pathways, leading to altered gene expression profiles. This can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1,3,5-triazinane-2-thione typically involves the cyclization of ethylamine with carbon disulfide and formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of intermediate compounds, which then undergo cyclization to form the desired triazinane ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The nitrogen atoms in the triazinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazinane derivatives.
Scientific Research Applications
5-Ethyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-ethyl-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in cycloaddition reactions to form nitrogen-containing heterocycles. It can also interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Triallylisocyanurate
- 1,3,5-Triallylisocyanuric acid
Uniqueness
5-Ethyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern and the presence of a sulfur atom in the ring. This gives it distinct chemical and biological properties compared to other triazinane derivatives.
Properties
IUPAC Name |
5-ethyl-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c1-2-8-3-6-5(9)7-4-8/h2-4H2,1H3,(H2,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHMBJHMQYKQQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=S)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353070 |
Source
|
Record name | 5-ethyl-1,3,5-triazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21306-29-6 |
Source
|
Record name | 5-ethyl-1,3,5-triazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.